[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate
Overview
Description
[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid (NH2COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with N-phenylcarbamate under specific conditions. The reaction typically requires a catalyst and a solvent to facilitate the formation of the desired product. For instance, the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst like iron-chrome (TZC-3/1) can yield the compound with high selectivity .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental sustainability. The reaction of amines with organic carbonates such as dimethyl carbonate is a preferred method due to its lower environmental impact . This method can be scaled up for industrial production, providing an efficient and eco-friendly route to synthesize this compound.
Chemical Reactions Analysis
Types of Reactions
[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted carbamates .
Scientific Research Applications
[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Mechanism of Action
The mechanism of action of [(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with active site residues of enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-formylphenyl-N-phenylcarbamate: A similar compound with a formyl group instead of a pyridinyl group.
N-(pyridin-4-yl)pyridin-4-amine: Another pyridine-based compound with different functional groups.
Uniqueness
[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate is unique due to its specific combination of a pyridine ring, a phenyl group, and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[(Z)-pyridin-4-ylmethylideneamino] N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-13(16-12-4-2-1-3-5-12)18-15-10-11-6-8-14-9-7-11/h1-10H,(H,16,17)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFMCEPLGRYJHQ-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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